
(Phe1,ser2)-thrombin receptor activator peptide 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Phe1,ser2)-thrombin receptor activator peptide 6 is a synthetic peptide that mimics the action of thrombin, a key enzyme in the coagulation cascade. This peptide specifically activates the protease-activated receptor 1 (PAR1), which plays a crucial role in various physiological and pathological processes, including hemostasis, thrombosis, and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Phe1,ser2)-thrombin receptor activator peptide 6 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible production of large quantities of the peptide.
Chemical Reactions Analysis
Types of Reactions
(Phe1,ser2)-thrombin receptor activator peptide 6 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine residues, leading to the formation of sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as HBTU or HATU.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfone derivatives.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
(Phe1,ser2)-thrombin receptor activator peptide 6 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigates the role of PAR1 in cellular signaling and physiological processes.
Medicine: Explores potential therapeutic applications in coagulation disorders, cancer, and cardiovascular diseases.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting PAR1
Mechanism of Action
(Phe1,ser2)-thrombin receptor activator peptide 6 exerts its effects by binding to and activating PAR1. This activation triggers a cascade of intracellular signaling events, leading to various cellular responses. The peptide mimics the action of thrombin, which cleaves and activates PAR1, resulting in the activation of downstream signaling pathways involved in hemostasis, thrombosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Thrombin receptor activator peptide 1: Another synthetic peptide that activates PAR1.
Thrombin receptor activator peptide 4: Similar in function but with a different amino acid sequence.
Thrombin receptor activator peptide 5: Another variant with distinct properties.
Uniqueness
(Phe1,ser2)-thrombin receptor activator peptide 6 is unique due to its specific amino acid sequence, which confers distinct binding and activation properties to PAR1. This specificity makes it a valuable tool for studying PAR1-mediated signaling and its potential therapeutic applications .
Biological Activity
(Phe1,Ser2)-Thrombin receptor activator peptide 6 (TRAP6) is a synthetic hexapeptide that plays a significant role in the activation of proteinase-activated receptor 1 (PAR1), a G protein-coupled receptor that is crucial for various physiological processes including hemostasis and thrombosis. This article explores the biological activity of TRAP6, focusing on its mechanisms of action, experimental findings, and potential applications in research and medicine.
Overview of TRAP6
TRAP6, also known as selective PAR1 agonist, is derived from the N-terminal fragment of PAR1. The peptide sequence is SFLLRN, with specific modifications at positions one and two (Phe and Ser respectively). It serves as a full agonist for PAR1, allowing for controlled studies on platelet activation without relying on endogenous proteases like thrombin .
TRAP6 activates PAR1 through a unique mechanism that involves the tethered ligand model. Upon binding to PAR1, TRAP6 induces conformational changes in the receptor, leading to downstream signaling cascades that promote platelet aggregation and intracellular calcium mobilization. The effective concentration (EC50) for TRAP6 in stimulating platelet aggregation is approximately 0.8 μM .
Key Interactions
- Binding Affinity : Mutagenesis studies have identified critical residues in PAR1 that interact with TRAP6. For instance, amino acids E264 and E260 are essential for effective binding .
- Structural Insights : Molecular modeling approaches have revealed a T-shaped pi-stacking interaction between TRAP6's F2 residue and PAR1's Y360, indicating specific binding dynamics that facilitate receptor activation .
In Vitro Studies
In vitro studies using TRAP6 have demonstrated its ability to induce significant physiological responses:
- Platelet Aggregation : TRAP6 effectively stimulates platelet aggregation, making it a valuable tool for studying thrombotic processes .
- Calcium Mobilization : The peptide promotes intracellular calcium mobilization, which is critical for various cellular functions related to hemostasis .
Case Studies
Several studies have highlighted the biological significance of TRAP6:
- Graft-Versus-Host Disease (GvHD) : Research has shown that TRAP6 can modulate immune responses in allotransplant models by activating GPR15 on T-cells. This activation leads to decreased acute GvHD without impairing graft-versus-tumor efficacy .
- Cardiovascular Research : TRAP6 has been utilized in cardiovascular models to study its effects on platelet function and thrombus formation, providing insights into potential therapeutic applications in cardiovascular diseases .
Data Summary
The following table summarizes key biological activities and experimental findings related to TRAP6:
Parameter | Value/Observation |
---|---|
Peptide Sequence | SFLLRN |
EC50 for Platelet Aggregation | 0.8 μM |
Key Interactions | E264, E260 (PAR1); F2 (TRAP6) |
Physiological Effects | Induces platelet aggregation; calcium mobilization |
Applications | Thrombosis research; GvHD modulation |
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which TRAP-6 activates PAR1, and how does this differ from thrombin-mediated activation?
TRAP-6 mimics the tethered ligand exposed after thrombin cleaves PAR1's N-terminal domain. Unlike thrombin, which requires proteolytic cleavage to reveal the activating sequence (SFLLRN), TRAP-6 directly binds PAR1's ligand-binding site, inducing conformational changes that trigger G-protein signaling. This bypasses proteolysis, allowing controlled activation in vitro .
Q. What experimental controls are essential when using TRAP-6 to study PAR1 activation in platelet aggregation assays?
Key controls include:
- Negative controls : PAR1 knockout platelets or inhibitors (e.g., SCH79797) to confirm TRAP-6 specificity.
- Positive controls : Thrombin or other PAR1 agonists (e.g., SFLLRN) to validate assay responsiveness.
- Vehicle controls : Solvents (e.g., DMSO) to rule out non-specific effects.
- Concentration gradients : Dose-response curves to establish EC50 values (e.g., TRAP-6 EC50 ≈ 0.8 µM in human platelets) .
Q. How can researchers ensure batch-to-batch consistency in synthetic TRAP-6 for reproducible results?
Request peptide synthesis providers to perform:
- HPLC and mass spectrometry (MS) for purity (>95%).
- Peptide content analysis to standardize concentrations.
- TFA removal validation (<1% residual) for sensitive assays. Documented batch records and third-party validation minimize variability .
Advanced Research Questions
Q. What computational methods are recommended for modeling TRAP-6/PAR1 interactions, and how do they address structural ambiguities?
Integrative approaches combining AlphaFold Multimer (for ab initio predictions) and HADDOCK (for physics-based refinement) improve accuracy. For example:
- Use ESMFold to generate templates for orphan sequences.
- Apply ambiguous interaction restraints (AIRs) to prioritize residues within 5 Å of TRAP-6 (e.g., PAR1 Y350 and TRAP-6 F2).
- Validate models with mutagenesis data (e.g., F2A mutation reduces binding affinity) .
Q. How do mutations in TRAP-6’s Phe2 residue alter PAR1 binding affinity and downstream signaling?
Alanine scanning reveals F2A abolishes PAR1 activation due to disrupted π-stacking with PAR1 Y350. Computational models suggest a perpendicular (T-shaped) interaction critical for stabilizing the active conformation. Functional assays (calcium mobilization, platelet aggregation) confirm F2’s role in signaling efficacy .
Q. How can researchers resolve discrepancies between structural models and mutagenesis data in TRAP-6/PAR1 studies?
- Cross-validate models : Compare AI predictions (e.g., AlphaFold) with cryo-EM or NMR data where available.
- Functional mutagenesis : Test residues implicated in models (e.g., PAR1 D256) for hydrogen-bond networks or allosteric effects.
- Dynamic simulations : Use molecular dynamics to explore shallow vs. deep binding states observed in AFM studies .
Q. What are the limitations of extrapolating in vitro TRAP-6 findings to in vivo PAR1 signaling?
- Species specificity : Murine PAR1 lacks human-like TRAP-6 responsiveness, necessitating transgenic models .
- Systemic effects : TRAP-6 administration in vivo may show dose-dependent vascular or inflammatory side effects absent in isolated cell studies .
- Co-receptor interactions : PAR1 often signals with PAR4 in vivo, complicating TRAP-6’s isolated effects .
Q. Methodological Best Practices
- Dose optimization : Start with TRAP-6 at 1–10 µM for platelet assays, adjusting based on EC50 and cell type .
- Structural validation : Pair computational models with cross-linking mass spectrometry or cryo-EM to resolve binding poses .
- Data interpretation : Contextualize in vitro results with in vivo knock-in models or clinical PAR1 antagonist trials (e.g., vorapaxar) .
Properties
IUPAC Name |
4-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H56N10O9/c1-18(2)13-23(30(49)40-22(11-8-12-39-34(37)38)29(48)43-25(33(52)53)16-27(36)46)41-31(50)24(14-19(3)4)42-32(51)26(17-45)44-28(47)21(35)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,49)(H,41,50)(H,42,51)(H,43,48)(H,44,47)(H,52,53)(H4,37,38,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLJYRUJKYFVMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56N10O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.